molecular formula C16H22N6O2 B2966103 (3,5-dimethyl-1H-pyrazol-4-yl)(3-((6-(dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone CAS No. 2034210-21-2

(3,5-dimethyl-1H-pyrazol-4-yl)(3-((6-(dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone

Cat. No.: B2966103
CAS No.: 2034210-21-2
M. Wt: 330.392
InChI Key: FXEYYTLMDCISPM-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with multiple functional groups, including a pyrazole ring, a pyridazine ring, and a pyrrolidine ring. These types of structures are often found in pharmaceuticals and other biologically active compounds .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of polar functional groups could make the compound soluble in water, while the presence of nonpolar groups could make it soluble in organic solvents .

Scientific Research Applications

Synthesis and Structural Analysis

The synthesis and structural elucidation of compounds containing pyrazole, pyridazine, and pyrrolidine units have been extensively studied. For instance, compounds derived from pyridazine and pyrrolidine have been synthesized through reactions involving carboxylic acids, oxalyl chloride, and various alkyl or aryl halides. These synthetic routes often lead to complexes with interesting structural features, such as intramolecular hydrogen bonding and coplanar arrangements due to intramolecular interactions, which could influence their chemical reactivity and physical properties (Saldías et al., 2020). Additionally, the crystal structures of these compounds provide insights into their potential as ligands in coordination chemistry and materials science due to their ability to form stable complexes with metal ions.

Biological and Pharmacological Activities

Compounds with pyrazole and pyridazine scaffolds have been evaluated for a variety of biological activities. Some derivatives have shown moderate antibacterial and antioxidant activities, suggesting their potential in medicinal chemistry and drug development. For example, synthesized pyrazole derivatives containing dimethylamino and pyridazinyl groups have been screened for antimicrobial activity, showing promising results against several bacterial strains (Golea Lynda, 2021). Furthermore, these compounds have been subject to molecular docking studies to understand their interactions with biological targets, which could lead to the development of new therapeutic agents.

Catalytic Applications

Certain pyrazole and pyridazine derivatives exhibit catalytic activities, which are valuable in organic synthesis and industrial chemistry. For instance, metal complexes based on these heterocyclic ligands have been studied for their catalytic efficiency in oxidation reactions, phenoxazinone synthase activity, and antimicrobial properties. The synthesis and structural characterization of these complexes highlight their potential in catalysis, particularly in oxidation processes that are crucial for the synthesis of fine chemicals and pharmaceuticals (A. Jana et al., 2019).

Safety and Hazards

The safety and hazards associated with a compound depend on its reactivity and biological activity. For example, some pyrazole compounds are toxic, while others are used as safe and effective medications .

Future Directions

The future directions for research on this compound would likely depend on its potential applications. For example, if it were found to have biological activity, it could be studied as a potential pharmaceutical .

Properties

IUPAC Name

[3-[6-(dimethylamino)pyridazin-3-yl]oxypyrrolidin-1-yl]-(3,5-dimethyl-1H-pyrazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N6O2/c1-10-15(11(2)18-17-10)16(23)22-8-7-12(9-22)24-14-6-5-13(19-20-14)21(3)4/h5-6,12H,7-9H2,1-4H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXEYYTLMDCISPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)C(=O)N2CCC(C2)OC3=NN=C(C=C3)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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